N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide
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Overview
Description
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the efficacy and properties of the resulting compounds, making it a valuable component in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process involves the use of carbon-centered radical intermediates . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow strategies to ensure efficient and scalable synthesis. The trifluoromethyl group can be introduced to heteroatoms such as sulfur, oxygen, and nitrogen, although this poses significant challenges due to the lack of general synthetic methods .
Chemical Reactions Analysis
Types of Reactions
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include organophosphine catalysts, which facilitate enantioselective reactions. Conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethylated quaternary stereocenters and various trifluoromethyl-containing compounds .
Scientific Research Applications
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated compounds, which are valuable in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of trifluoromethyl groups on biological systems.
Mechanism of Action
The mechanism of action of N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific targets, thereby modulating its effects . The pathways involved include the activation of specific receptors and enzymes that are sensitive to the trifluoromethyl group .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are valuable in synthetic chemistry.
Trifluoromethylated aromatic and alkyl compounds: These compounds are used in various applications due to their unique properties.
N-tosylhydrazones of trifluoromethyl ketones:
Uniqueness
N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide is unique due to its specific structure, which combines the trifluoromethyl group with a phenylamino carbonylamino moiety.
Properties
IUPAC Name |
1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNOFJDIKCXHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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